molecular formula C8H4F8N2O B3725608 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol

2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol

Cat. No. B3725608
M. Wt: 296.12 g/mol
InChI Key: HKSUCMKVRZEKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol, also known as MTFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTFP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of reactive oxygen species. 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol has been shown to inhibit carbonic anhydrase and acetylcholinesterase, which are enzymes involved in various physiological processes. Additionally, 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol has been shown to induce reactive oxygen species in cells, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol has been shown to have various biochemical and physiological effects, including the inhibition of enzymes, induction of reactive oxygen species, and potential anticancer activity. 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Additionally, 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol, including its potential as an anticancer agent, its use as a probe for the detection of reactive oxygen species, and its potential as an inhibitor of various enzymes. Additionally, further research is needed to understand the mechanism of action of 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol and its biochemical and physiological effects. Overall, 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol has the potential to be a valuable compound in various scientific research areas, and further research is needed to fully understand its applications.

Scientific Research Applications

2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol has been used in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase. 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol has also been studied as a potential anticancer agent, with promising results in vitro. Additionally, 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinol has been used as a probe for the detection of reactive oxygen species in cells.

properties

IUPAC Name

2-methyl-4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F8N2O/c1-2-17-4(6(9,10)8(14,15)16)3(5(19)18-2)7(11,12)13/h1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSUCMKVRZEKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)C(F)(F)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.